molecular formula C18H17N3OS2 B2673591 4-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide CAS No. 794556-41-5

4-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B2673591
CAS No.: 794556-41-5
M. Wt: 355.47
InChI Key: GOEFKLPCCWJMBH-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound designed for research applications. It features a molecular structure incorporating a thiazole ring linked to a pyridinyl group and a phenylsulfanyl butanamide chain. This specific arrangement of heterocycles and side chains is of significant interest in medicinal chemistry, as similar scaffolds are known to exhibit a range of biological activities. Preliminary research on structurally related molecules suggests that this compound may possess potential as a cytotoxic agent. Studies on analogs have shown that the fusion of thiazole and pyridine rings in a molecular backbone can lead to significant activity against human cancer cell lines, such as breast cancer MCF-7 cells . Some related compounds have also demonstrated properties as radiosensitizing agents, meaning they can enhance the effects of gamma radiation on cancer cells, potentially improving the efficacy of radiotherapy treatments . The presence of the thiazole ring is a common feature in various pharmacologically active molecules, including certain antiulcer drugs, underscoring its importance in drug discovery . This product is intended for research purposes only and is not for human diagnostic or therapeutic use. Researchers are encouraged to investigate its full mechanism of action, binding affinity, and potential synergistic effects with other therapeutic agents.

Properties

IUPAC Name

4-phenylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c22-17(10-6-12-23-14-7-2-1-3-8-14)21-18-20-16(13-24-18)15-9-4-5-11-19-15/h1-5,7-9,11,13H,6,10,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEFKLPCCWJMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety, and finally the attachment of the phenylsulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the pyridine and phenylsulfanyl groups may enhance the compound's interaction with biological targets involved in tumor growth and metastasis .

Enzyme Activation

The compound has shown potential as an enzyme activator. Specifically, it has been investigated for its ability to activate glucokinase, an enzyme crucial for glucose metabolism. This property may have implications for the treatment of diabetes and metabolic disorders .

Case Study 1: Anticancer Mechanism

A study focused on the anticancer effects of thiazole derivatives demonstrated that compounds similar to 4-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide could induce apoptosis in various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways that promote cell survival .

Case Study 2: Glucokinase Activation

In vitro studies have shown that derivatives of this compound can enhance the activity of glucokinase in rat liver cells. This activation leads to improved glucose uptake and metabolism, suggesting potential applications in managing hyperglycemia .

Mechanism of Action

The mechanism of action of 4-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituents on Thiazole Ring The target compound’s 4-(pyridin-2-yl) substitution on the thiazole ring distinguishes it from simpler analogs (e.g., –10). This pyridinyl group may enhance binding to metal ions or receptors through lone-pair interactions, as seen in mGluR5-targeting compounds like ¹¹C-ABP688 .

Sulfur Functional Groups The phenylsulfanyl group (S–Ph) in the target compound offers moderate lipophilicity, favoring blood-brain barrier penetration for CNS applications. In contrast, sulfonamide-containing analogs (–10) are more polar, limiting membrane permeability but improving aqueous solubility .

Amide Chain Length

  • All compounds share a butanamide (C4) chain except N²-pyridine-2-ylglyciamide (), which has a shorter glyciamide (C2) chain. Longer chains (C4) may improve conformational flexibility, while shorter chains (C2) could restrict mobility but reduce metabolic degradation .

Research Findings and Inferences

  • The pyridinyl-thiazole motif is critical for receptor recognition .
  • Metabolic Stability : The phenylsulfanyl group may confer better metabolic stability compared to sulfonamides (), which are prone to enzymatic hydrolysis.
  • Synthetic Feasibility : Analogs like N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () demonstrate the viability of modular substitutions on the butanamide backbone, enabling rapid diversification .

Biological Activity

4-(Phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a butanamide moiety linked to thiazole and pyridine rings, suggest diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory and antimicrobial properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3OS2, with a molecular weight of 355.47 g/mol. The compound's structure is characterized by the following features:

FeatureDescription
Butanamide Moiety Provides a functional group for potential receptor interactions.
Thiazole Ring Known for its role in various biological activities.
Pyridine Ring Contributes to the compound's ability to interact with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans

In comparative studies, the compound demonstrated moderate to good inhibition at concentrations ranging from 12.5 to 200 µg/mL, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

The compound's structural components suggest it may interact with biological targets involved in inflammatory pathways. Initial investigations have indicated that it could inhibit pro-inflammatory cytokines and enzymes related to inflammation. Further studies are needed to elucidate these mechanisms fully.

Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various derivatives of thiazole compounds, including this compound. The results showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with efficacy comparable to standard antibiotics .

Study 2: Structural Activity Relationship (SAR)

Research into the SAR of thiazole derivatives highlighted that modifications in the phenylsulfanyl group significantly influenced biological activity. Compounds with similar structures were synthesized and tested for their biological effects, revealing that the presence of the sulfanyl group enhanced antimicrobial properties .

Interaction Studies

Preliminary interaction studies suggest that this compound may bind to specific enzymes or receptors involved in inflammatory responses. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Comparison with Related Compounds

To further understand its unique properties, a comparison was made with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(4-methoxyphenoxy)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamideContains a methoxy groupPotentially different solubility profile
4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamideSulfonyl instead of sulfanylMay exhibit different biological activity
N-(phenyl)-4-(pyridin-2-yl)thiazol-2-aminesLacks butanamide moietySimpler structure may lead to different interactions

This table illustrates the distinctiveness of this compound in terms of its complex structure and potential applications in research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide, and how can reaction conditions be optimized?

  • Methodology : Start with a thiosemicarbazide intermediate and a carboxylic acid derivative (e.g., 4-phenylbutyric acid). Use POCl₃ as a cyclizing agent under reflux (~90°C) in anhydrous conditions to form the thiazole core . Adjust pH to 8–9 with ammonia solution to precipitate the product, followed by recrystallization in a DMSO/water mixture (2:1 v/v) to enhance purity .
  • Optimization : Vary reaction time (3–6 hours), stoichiometric ratios (1:3 for acid:POCl₃), and temperature to maximize yield. Monitor by TLC or HPLC for intermediate formation.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Key Techniques :

  • Single-crystal X-ray diffraction : Resolve the 3D conformation of the thiazole-pyridine core and confirm regiochemistry .
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to verify the phenylsulfanyl and pyridinyl substituents .
  • HPLC-MS : Quantify purity (>95%) and detect byproducts from incomplete cyclization or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

  • Root Causes :

  • Synthetic variability : Impurities from incomplete purification (e.g., residual DMSO) may skew pharmacological assays .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) alter bioavailability .
    • Resolution :
  • Standardize synthesis protocols (e.g., recrystallization solvents) and validate purity via orthogonal methods (NMR, LC-MS) .
  • Replicate assays in parallel using shared compound batches and controlled solvent systems .

Q. What experimental designs are suitable for evaluating this compound’s enzyme inhibition mechanisms?

  • Design Framework :

  • Kinetic assays : Use a split-plot design with enzyme concentration as the main plot and inhibitor concentration as subplots. Measure IC₅₀ values under varying pH (6–8) and temperature (25–37°C) .
  • Structural studies : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis of target enzyme residues (e.g., catalytic lysine or serine) to map binding interactions .
    • Data Interpretation : Compare inhibition constants (Kᵢ) across mutants to identify critical binding motifs.

Q. How does the phenylsulfanyl group influence this compound’s physicochemical and pharmacological properties?

  • Impact Analysis :

  • Lipophilicity : The sulfur atom increases logP by ~0.5 units, enhancing membrane permeability (measured via PAMPA assay) .
  • Metabolic stability : The sulfanyl group reduces oxidative degradation in microsomal assays (e.g., rat liver microsomes) compared to oxygen analogs .
    • SAR Studies : Synthesize analogs replacing sulfur with oxygen or methylene and compare pharmacokinetic profiles (e.g., t½, Cmax) .

Methodological Recommendations Table

Research Objective Recommended Techniques Key Parameters References
Synthesis OptimizationReflux with POCl₃, pH-controlled precipitationTime: 3–6 hrs; Temp: 90°C; Solvent: DMSO/H₂O
Structural ValidationX-ray crystallography, 2D NMRResolution: <1.0 Å; HSQC correlation
Bioactivity ProfilingKinetic enzyme assays, PAMPA permeabilityIC₅₀, logP, % remaining in microsomes
Mechanistic StudiesMolecular docking, site-directed mutagenesisΔG binding (kcal/mol), Kᵢ values

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